molecular formula C22H19Cl2N3O2 B599412 N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine CAS No. 180045-74-3

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine

Cat. No. B599412
M. Wt: 428.313
InChI Key: QMIBAVZANYVPEF-UHFFFAOYSA-N
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Description

“N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine” is a chemical compound . It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 428.31100 and a density of 1.3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .

Safety And Hazards

The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com . Specific hazards arising from the chemical are not available .

Future Directions

The increasing emergence of drug-resistance among mycobacteria represents a serious global health threat, requiring novel and effective therapeutic strategies . Compounds like “N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine” could potentially be studied further for their effects on mycobacterial energetics .

properties

IUPAC Name

2-[[(benzhydrylamino)-(3,5-dichloroanilino)methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2/c23-17-11-18(24)13-19(12-17)26-22(25-14-20(28)29)27-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,28,29)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBAVZANYVPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676748
Record name Carrelame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine

CAS RN

180045-74-3
Record name Carrelame
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180045743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carrelame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARRELAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFC6W76KJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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